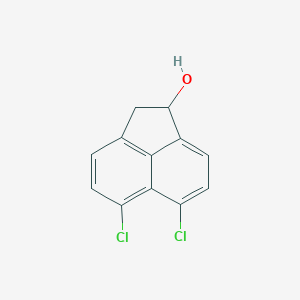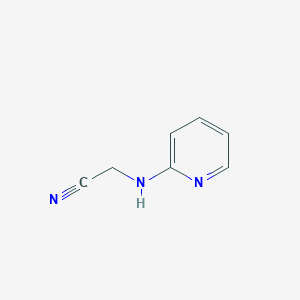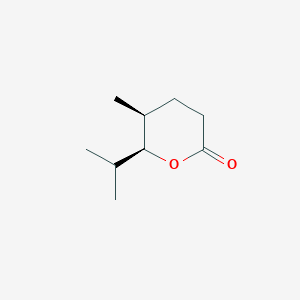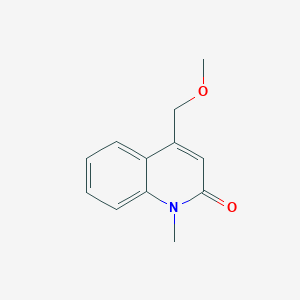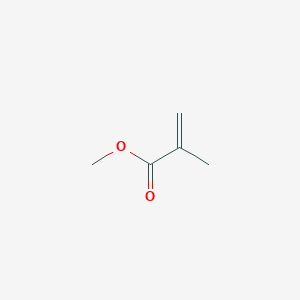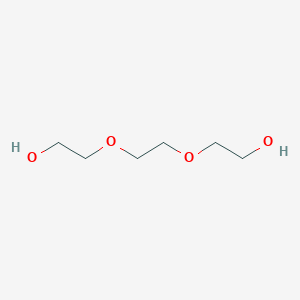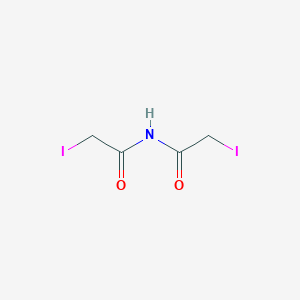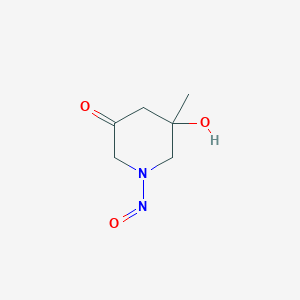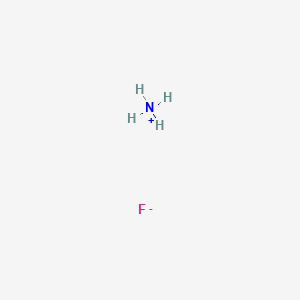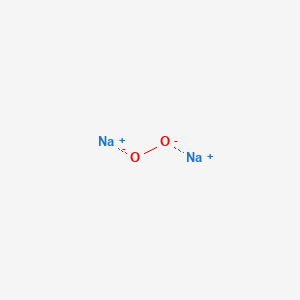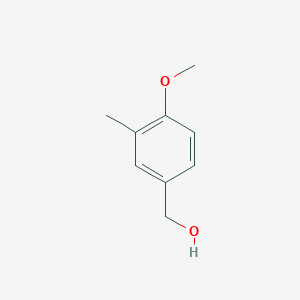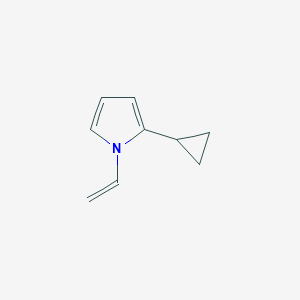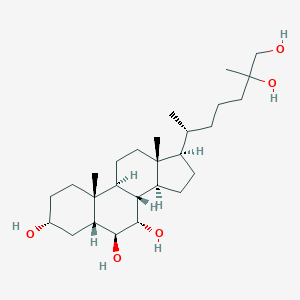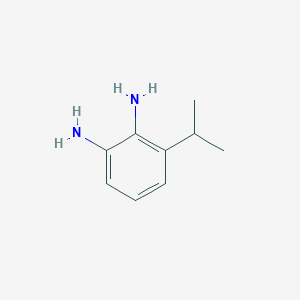
3-Isopropylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)benzene-1,2-diamine, also known by its chemical formula C9H14N2, is an aromatic amine compound. It consists of a benzene ring substituted with two amino groups at the 1 and 2 positions, and a propan-2-yl group at the 3 position. This compound is used in various research and industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Similar compounds such as n-aminopyridinium salts have been used as ammonia surrogates for the synthesis of secondary amines .
Mode of Action
It is known that n-aminopyridinium salts, which are structurally similar, engage in n-alkylation and in situ depyridylation to afford secondary aryl-alkyl amines without any overalkylation products . This suggests that 3-(Propan-2-yl)benzene-1,2-diamine may also undergo similar reactions.
Biochemical Pathways
Compounds with similar structures, such as n-arylbenzene-1,2-diamines, are important for synthesizing various benzimidazole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)benzene-1,2-diamine typically involves the nitration of isopropylbenzene followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amino groups. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a metal catalyst for reduction .
Industrial Production Methods
In industrial settings, the production of 3-(Propan-2-yl)benzene-1,2-diamine often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens, sulfonic acids, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, aminobenzene, and halogenated benzene compounds .
Applications De Recherche Scientifique
3-(Propan-2-yl)benzene-1,2-diamine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-phenyl-N4-(propan-2-yl)benzene-1,4-diamine: Similar in structure but with different substitution patterns on the benzene ring.
Azobisisobutyronitrile (AIBN): An aromatic hydrocarbon with a similar hydrocarbon group but different functional groups.
Uniqueness
3-(Propan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and isopropyl groups makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
3-propan-2-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYDVLHBIPMKNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595951 |
Source


|
| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-85-4 |
Source


|
| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
